molecular formula C15H24 B12780905 Wym3TH44BC CAS No. 29873-99-2

Wym3TH44BC

Katalognummer: B12780905
CAS-Nummer: 29873-99-2
Molekulargewicht: 204.35 g/mol
InChI-Schlüssel: BQSLMQNYHVFRDT-CABCVRRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. It is a naturally occurring compound found in various plants and has been studied for its potential therapeutic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Wym3TH44BC involves several steps, including the cyclization of farnesyl pyrophosphate to form the elemene skeleton. This process typically requires specific catalysts and reaction conditions to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from natural sources, such as plants that produce elemene. The extraction process may include solvent extraction, distillation, and purification steps to isolate the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Wym3TH44BC undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can modify the double bonds present in the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or alcohols, while reduction can result in the formation of saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a starting material for the synthesis of other complex molecules.

    Biology: Research has shown that Wym3TH44BC exhibits anti-inflammatory and antioxidant properties.

    Medicine: The compound has been investigated for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cells.

    Industry: this compound is used in the formulation of fragrances and flavors due to its pleasant aroma.

Wirkmechanismus

The mechanism of action of Wym3TH44BC involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways involved in inflammation and cell proliferation. The compound can inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Alpha-elemene
  • Beta-elemene
  • Delta-elemene

Uniqueness

Wym3TH44BC is unique due to its specific molecular structure and the presence of certain functional groups that confer its distinct biological activities. Compared to other elemene isomers, this compound has shown a higher potency in certain therapeutic applications, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

29873-99-2

Molekularformel

C15H24

Molekulargewicht

204.35 g/mol

IUPAC-Name

(1R,2R)-1-ethenyl-1-methyl-4-propan-2-ylidene-2-prop-1-en-2-ylcyclohexane

InChI

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,14H,1,4,8-10H2,2-3,5-6H3/t14-,15+/m1/s1

InChI-Schlüssel

BQSLMQNYHVFRDT-CABCVRRESA-N

Isomerische SMILES

CC(=C1CC[C@]([C@H](C1)C(=C)C)(C)C=C)C

Kanonische SMILES

CC(=C1CCC(C(C1)C(=C)C)(C)C=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.